![molecular formula C23H30N2O B14585297 1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine CAS No. 61456-46-0](/img/structure/B14585297.png)
1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(3-Phenoxyphenyl)methylene]dipiperidine is an organic compound that features a dipiperidine structure linked to a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Phenoxyphenyl)methylene]dipiperidine typically involves the reaction of piperidine with a phenoxyphenyl derivative under specific conditions. One common method involves the use of a base to deprotonate the piperidine, followed by the addition of the phenoxyphenyl compound to form the desired product .
Industrial Production Methods
Industrial production of 1,1’-[(3-Phenoxyphenyl)methylene]dipiperidine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(3-Phenoxyphenyl)methylene]dipiperidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1,1’-[(3-Phenoxyphenyl)methylene]dipiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1’-[(3-Phenoxyphenyl)methylene]dipiperidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[(3-Phenylpropoxy)methylene]dibenzene
- 1,1’-[1,4-Phenylenebis(methylene)]dipiperidine
Uniqueness
1,1’-[(3-Phenoxyphenyl)methylene]dipiperidine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
61456-46-0 |
|---|---|
Molecular Formula |
C23H30N2O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-[(3-phenoxyphenyl)-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C23H30N2O/c1-4-12-21(13-5-1)26-22-14-10-11-20(19-22)23(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1,4-5,10-14,19,23H,2-3,6-9,15-18H2 |
InChI Key |
BYOXIYDDUQGFQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC(=CC=C2)OC3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





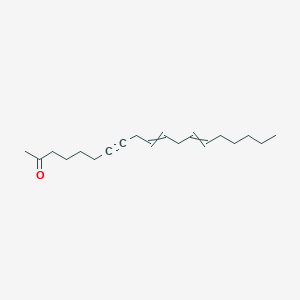
![4,4-Bis[4-(propan-2-yl)phenyl]-1,4-dihydroisoquinolin-3(2H)-one](/img/structure/B14585225.png)

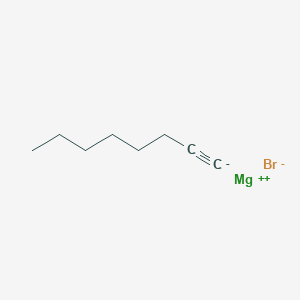
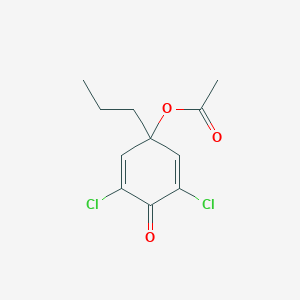
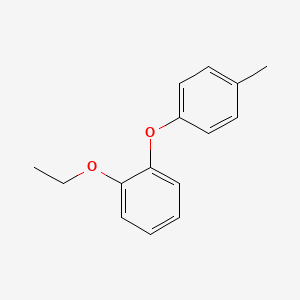
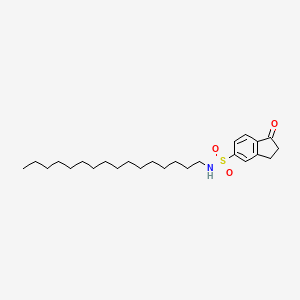
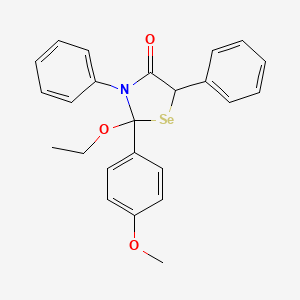
![1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585303.png)
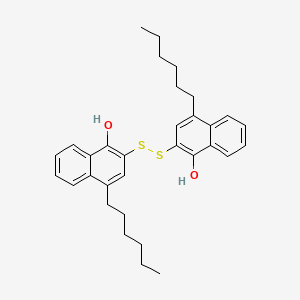
![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)
